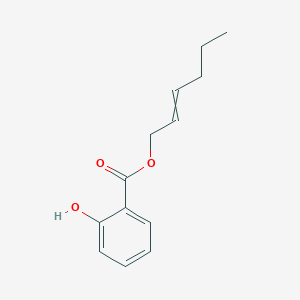
(E)-2-hexen-1-yl salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-hexen-1-yl salicylate is an organic compound that belongs to the class of esters. It is formed by the esterification of salicylic acid with (E)-2-hexen-1-ol. This compound is known for its pleasant, fruity odor and is commonly used in the fragrance industry. Its chemical structure consists of a salicylate moiety attached to a hexenyl group, which contributes to its unique olfactory properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-hexen-1-yl salicylate typically involves the esterification of salicylic acid with (E)-2-hexen-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Salicylic Acid+(E)-2-hexen-1-olAcid Catalyst(E)-2-hexen-1-yl salicylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of a continuous flow reactor also minimizes the formation of by-products and reduces the overall reaction time.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-hexen-1-yl salicylate can undergo various chemical reactions, including:
Oxidation: The hexenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The salicylate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of (E)-2-hexenal or (E)-2-hexenoic acid.
Reduction: Formation of (E)-2-hexen-1-ol and salicylic alcohol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
(E)-2-hexen-1-yl salicylate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory and analgesic effects due to the presence of the salicylate moiety.
Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of (E)-2-hexen-1-yl salicylate is primarily attributed to its salicylate moiety. Salicylates are known to inhibit the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound can reduce inflammation and pain. Additionally, the hexenyl group may contribute to its antimicrobial properties by disrupting microbial cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl Salicylate:
Ethyl Salicylate: Similar to (E)-2-hexen-1-yl salicylate but with an ethyl group.
Trolamine Salicylate: A salicylate ester used in topical analgesics.
Uniqueness
This compound is unique due to its hexenyl group, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance industry compared to other salicylate esters. Additionally, its potential antimicrobial properties and applications in medicine further distinguish it from similar compounds.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
hex-2-enyl 2-hydroxybenzoate |
InChI |
InChI=1S/C13H16O3/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h4-9,14H,2-3,10H2,1H3 |
Clave InChI |
DLWPCXLFHSLSMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCOC(=O)C1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


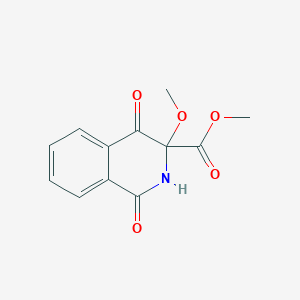
![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
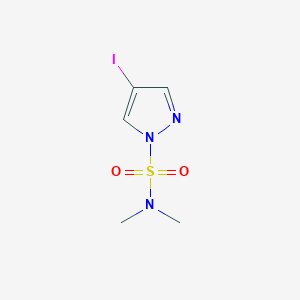

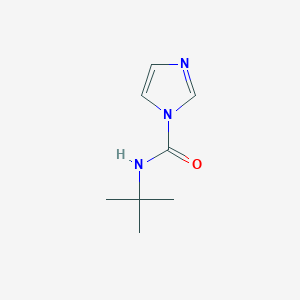


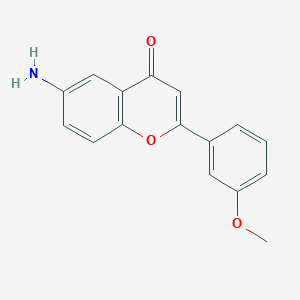


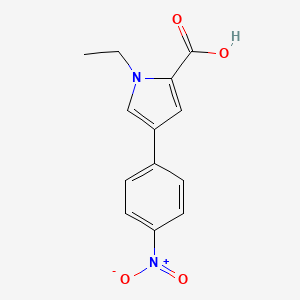
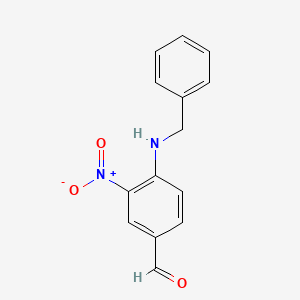
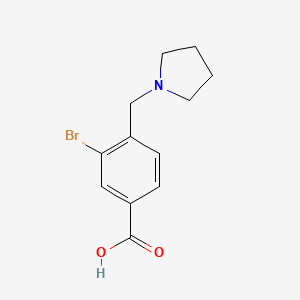
![2-Amino-4-[(4-methylphenyl)methyl]pentanedioic acid](/img/structure/B13882913.png)
